molecular formula C25H16N4O B13377291 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one

1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one

Cat. No.: B13377291
M. Wt: 388.4 g/mol
InChI Key: PVGAASPHCHCTPI-UHFFFAOYSA-N
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Description

1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring structure, which includes pyrazole and naphthyridine moieties. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C25H16N4O

Molecular Weight

388.4 g/mol

IUPAC Name

13,15-diphenyl-2,14,15,17-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,12(16),13-heptaen-11-one

InChI

InChI=1S/C25H16N4O/c30-23-19-15-17-11-7-8-14-20(17)26-24(19)27-25-21(23)22(16-9-3-1-4-10-16)28-29(25)18-12-5-2-6-13-18/h1-15H,(H,26,27,30)

InChI Key

PVGAASPHCHCTPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC5=CC=CC=C5N=C4N3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 1,3-diphenylpropane-1,3-dione with hydrazine to form a pyrazole intermediate. This intermediate can then undergo further cyclization with a naphthyridine derivative under acidic or basic conditions to yield the final product .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of common organic solvents and reagents, such as ethanol, acetic acid, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of topoisomerase II, an enzyme involved in DNA replication, which could explain its potential anticancer activity .

Comparison with Similar Compounds

1,3-diphenyl-1,11-dihydro-4H-benzo[b]pyrazolo[4,3-g][1,8]naphthyridin-4-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

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